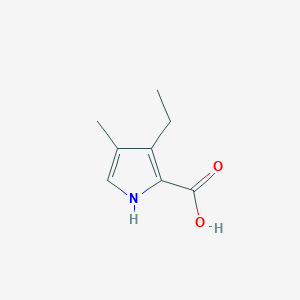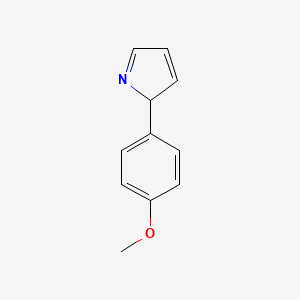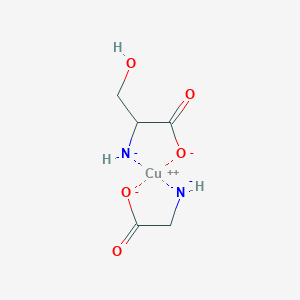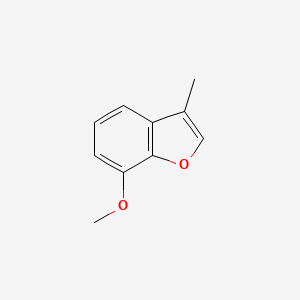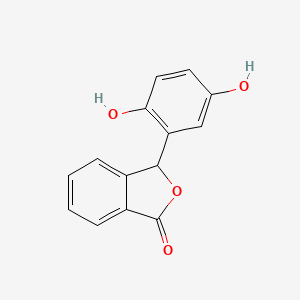
1,7-Diiodonaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Diiodonaphthalene is an organic compound characterized by the presence of two iodine atoms attached to the naphthalene ring at positions 1 and 7. This compound is a crystalline solid and is commonly used as a precursor in organic synthesis, particularly in the preparation of various iodinated compounds.
准备方法
Synthetic Routes and Reaction Conditions
1,7-Diiodonaphthalene can be synthesized through the iodination of naphthalene. The process typically involves the use of iodine and an oxidizing agent such as nitric acid or sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective iodination at the 1 and 7 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where naphthalene is reacted with iodine in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
1,7-Diiodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form naphthalene by removing the iodine atoms.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases like potassium carbonate and solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Reduction: The major product is naphthalene.
Coupling Reactions: Biaryl compounds are the major products formed.
科学研究应用
1,7-Diiodonaphthalene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Employed in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,7-diiodonaphthalene in chemical reactions involves the formation of reactive intermediates such as radical anions or cations. These intermediates facilitate the substitution or coupling reactions by providing a pathway for the exchange of iodine atoms with other functional groups. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
1,8-Diiodonaphthalene: Similar in structure but with iodine atoms at positions 1 and 8.
1,5-Diiodonaphthalene: Iodine atoms are at positions 1 and 5.
2,6-Diiodonaphthalene: Iodine atoms are at positions 2 and 6.
Uniqueness
1,7-Diiodonaphthalene is unique due to the specific positioning of the iodine atoms, which influences its reactivity and the types of reactions it can undergo. The peri relationship between the iodine atoms in this compound can lead to distinct steric and electronic effects compared to other diiodonaphthalenes.
属性
分子式 |
C10H6I2 |
|---|---|
分子量 |
379.96 g/mol |
IUPAC 名称 |
1,7-diiodonaphthalene |
InChI |
InChI=1S/C10H6I2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H |
InChI 键 |
KTQIVUFYXROQTB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C(C=C2)I)C(=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Ethyl-3-propyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12871773.png)
![Di-tert-butyl 1-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate](/img/structure/B12871775.png)
![3-(4-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871784.png)
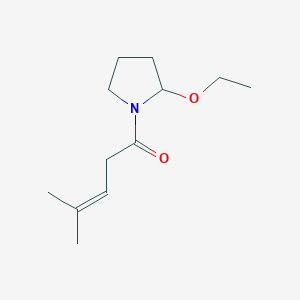
![8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12871789.png)
![2-Bromo-5-ethylbenzo[d]oxazole](/img/structure/B12871791.png)
![1-(6-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12871793.png)
